molecular formula C16H16N2O2S B5715925 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide

Cat. No. B5715925
M. Wt: 300.4 g/mol
InChI Key: OXFAPZCFAMLFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide, also known as HPMCAS, is a commonly used excipient in pharmaceutical formulations. It is a water-soluble polymer that is used to improve the solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide improves the solubility and bioavailability of poorly soluble drugs by forming a complex with the drug molecules. This complexation leads to the formation of a stable and homogeneous dispersion of the drug in the polymer matrix. The increased surface area of the drug particles in the polymer matrix enhances their dissolution rate, leading to improved bioavailability.
Biochemical and Physiological Effects:
This compound is a biocompatible and biodegradable polymer that does not cause any significant toxicity or adverse effects in vivo. It is metabolized by the body into harmless byproducts and eliminated through the kidneys.

Advantages and Limitations for Lab Experiments

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide has several advantages as an excipient in lab experiments. It is water-soluble, stable, and compatible with a wide range of drugs. It also improves the bioavailability and solubility of poorly soluble drugs, making it a valuable tool for drug delivery research. However, this compound has some limitations, such as its high cost, limited availability, and difficulty in processing.

Future Directions

There are several future directions for research on N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of this compound-based drug delivery systems to improve their efficacy and safety. Additionally, further studies are needed to investigate the long-term safety and toxicity of this compound in vivo.

Synthesis Methods

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide is synthesized by reacting hydroxypropyl methylcellulose (HPMC) with thiophosgene and 2-hydroxy-5-methyl aniline. The reaction results in the formation of a carbonothioyl group on the aniline ring, which is then coupled with phenylacetic acid to form this compound.

Scientific Research Applications

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide is widely used in pharmaceutical research as an excipient to improve the solubility and bioavailability of poorly soluble drugs. It is also used as a binder, coating agent, and matrix material in various drug delivery systems. This compound has been extensively studied for its applications in solid dispersions, nanoparticles, and liposomes.

properties

IUPAC Name

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-7-8-14(19)13(9-11)17-16(21)18-15(20)10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFAPZCFAMLFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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